molecular formula C10H17NO4 B6153674 tert-butyl N-(3-formyloxolan-3-yl)carbamate CAS No. 2170650-09-4

tert-butyl N-(3-formyloxolan-3-yl)carbamate

Cat. No. B6153674
CAS RN: 2170650-09-4
M. Wt: 215.2
InChI Key:
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Description

“tert-butyl N-(3-formyloxolan-3-yl)carbamate” is a chemical compound with the molecular formula C10H17NO4 . It is also known as Carbamic acid, N-(3-formyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester .


Synthesis Analysis

The synthesis of carbamates like “tert-butyl N-(3-formyloxolan-3-yl)carbamate” often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular weight of “tert-butyl N-(3-formyloxolan-3-yl)carbamate” is 215.25 . The InChI Code for this compound is 1S/C10H17NO4/c1-9(2,3)14-8(13)12-6-11-7-4-5-10(11)15/h7H,4-6H2,1-3H3,(H,12,13) .

Safety and Hazards

The safety data sheet for tert-butyl carbamate, a similar compound, suggests that it is combustible, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3-formyloxolan-3-yl)carbamate can be achieved through a multi-step process involving the protection of functional groups, nucleophilic substitution, and deprotection reactions.", "Starting Materials": [ "tert-butyl carbamate", "3-chloropropanal", "sodium hydride", "tetrahydrofuran", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Protection of tert-butyl carbamate", "tert-butyl carbamate is reacted with acetic anhydride in the presence of pyridine to form tert-butyl N-acetyl carbamate", "Step 2: Nucleophilic substitution", "tert-butyl N-acetyl carbamate is reacted with 3-chloropropanal in the presence of sodium hydride in tetrahydrofuran to form tert-butyl N-(3-chloropropanoyl)carbamate", "Step 3: Deprotection", "tert-butyl N-(3-chloropropanoyl)carbamate is reacted with sodium borohydride in methanol to form tert-butyl N-(3-hydroxypropanoyl)carbamate", "Step 4: Protection of hydroxyl group", "tert-butyl N-(3-hydroxypropanoyl)carbamate is reacted with 3-formyl oxolane in the presence of acetic acid to form tert-butyl N-(3-formyloxolan-3-yl)carbamate" ] }

CAS RN

2170650-09-4

Product Name

tert-butyl N-(3-formyloxolan-3-yl)carbamate

Molecular Formula

C10H17NO4

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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